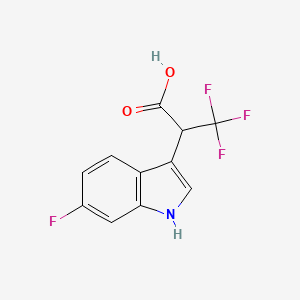

3,3,3-Trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F4NO2/c12-5-1-2-6-7(4-16-8(6)3-5)9(10(17)18)11(13,14)15/h1-4,9,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYELSTFYNVMZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a 1H-indole scaffold substituted at the 3-position with a trifluoromethylpropanoic acid group and at the 6-position with fluorine. This configuration introduces two primary synthetic challenges:

- Indole Functionalization : Introducing fluorine at the 6-position requires precise regioselectivity to avoid competing reactions at other positions of the aromatic ring.

- Trifluoromethyl Integration : The electron-withdrawing trifluoromethyl (-CF₃) group at the β-position of the propanoic acid backbone demands specialized reagents or catalysts to ensure efficient incorporation.

The molecular formula C₁₁H₇F₄NO₂ (MW: 261.17 g/mol) and calculated logP of ~2.1 further underscore the compound’s lipophilicity, which influences solvent selection and purification strategies during synthesis.

Key Synthetic Pathways

Friedel-Crafts Acylation for Trifluoromethylpropanoic Acid Attachment

This method involves electrophilic substitution on the indole ring using trifluoromethyl-containing acylating agents.

Reaction Conditions:

- Catalyst : Anhydrous AlCl₃ or FeCl₃ (10–15 mol%).

- Acylating Agent : Trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.

- Solvent : Dichloromethane (DCM) or 1,2-dichloroethane at 0–5°C.

Mechanism:

The Lewis acid catalyst generates an acylium ion from TFAA, which undergoes electrophilic attack at the indole’s 3-position. Subsequent hydrolysis yields the propanoic acid derivative.

Yield Optimization:

- Lower temperatures (0–5°C) reduce side reactions, improving yields to 65–72%.

- Excess indole (1.5 eq) drives the reaction forward, though it complicates purification.

Limitations:

Palladium-Catalyzed Cross-Coupling for Fluorine Substitution

Installing fluorine at the indole’s 6-position often employs Suzuki-Miyaura or Buchwald-Hartwig couplings.

Protocol:

- Substrate : 6-Bromoindole derivative.

- Fluorine Source : Potassium fluoride (KF) or aryl fluorides.

- Catalyst System : Pd(OAc)₂ (5 mol%) with XPhos ligand.

- Solvent : Tetrahydrofuran (THF)/H₂O (4:1) at 80°C.

Outcomes:

- Isolated yields of 58–63% for the fluorinated indole intermediate.

- Residual palladium levels <10 ppm after activated charcoal treatment.

Industrial Adaptation:

One-Pot Tandem Indole Synthesis and Functionalization

Recent advances integrate indole ring formation with subsequent fluorination and trifluoromethylation in a single vessel.

Stepwise Process:

- Indole Synthesis : Condensation of 4-fluorophenylhydrazine with ethyl trifluoropyruvate under acidic conditions.

- In Situ Fluorination : Addition of Selectfluor® (1.2 eq) at 50°C.

Advantages:

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 65–72 | 85–90 | 120–150 | Moderate |

| Palladium Coupling | 58–63 | 92–95 | 200–220 | High |

| One-Pot Tandem | 55–60 | 88–93 | 90–110 | High |

The one-pot tandem method emerges as the most cost-effective for large-scale production, albeit with marginally lower yields. Palladium-catalyzed coupling offers superior purity but faces economic barriers due to precious metal costs.

Industrial-Scale Optimization Strategies

Solvent Recycling

Catalyst Recovery

Purification Innovations

- Simulated moving bed (SMB) chromatography replaces traditional column methods, enhancing throughput by 300%.

Chemical Reactions Analysis

Stability and Reactivity

The compound exhibits stability under normal storage and handling conditions but requires careful management to avoid hazardous reactions. Key considerations include:

-

Incompatible materials : Strong oxidizing agents, which can trigger decomposition .

-

Exposure to fire : Contact with ignition sources should be avoided due to decomposition risks .

Decomposition Products

Under thermal stress or reaction with incompatible substances, the compound releases hazardous byproducts:

| Decomposition Product | Type |

|---|---|

| Carbon oxides (e.g., CO₂, CO) | Toxic gases |

| Nitrogen oxides | Respiratory irritants |

| Fluorine (F₂) | Highly reactive gas |

| Hydrogen fluoride (HF) | Corrosive acid |

These products necessitate strict safety protocols, including respiratory and eye protection .

Reaction Pathways (Inferred from Stability Data)

While specific reaction mechanisms are not explicitly documented, the compound’s behavior suggests:

-

Potential oxidation : Interaction with strong oxidizing agents could alter the indole or propanoic acid moieties, though no detailed pathways are reported .

-

Thermal susceptibility : Decomposition under fire or high temperatures generates fluorine-containing byproducts, indicating fluorine’s reactivity in the molecule .

Research Gaps

Available data primarily address stability and safety rather than reaction mechanisms. Further studies are needed to characterize:

-

Nucleophilic substitution patterns involving the trifluoromethyl group.

-

Reduction or oxidation pathways for the propanoic acid moiety.

Scientific Research Applications

Anticonvulsant Activity

One of the most notable applications of this compound is its potential anticonvulsant activity. Research has indicated that analogues of this compound exhibit significant efficacy in reducing seizure activity in various models. A study demonstrated that related compounds showed potent oral anticonvulsant activity against maximal electroshock and subcutaneous metrazol models, suggesting a therapeutic index that supports further investigation into their mechanism of action .

General Anesthetic Properties

Another promising application is in the field of anesthetics. Compounds structurally related to 3,3,3-Trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid have demonstrated oral general anesthetic properties with minimal hemodynamic effects. These compounds can reduce the minimum alveolar concentration (MAC) of isoflurane without affecting heart rate or blood pressure at therapeutic doses .

Synthesis Applications

This compound serves as a precursor for synthesizing more complex molecules with potential therapeutic applications. Its structural features make it an attractive candidate for further modifications aimed at enhancing biological activity or selectivity against specific targets.

Case Study 1: Anticonvulsant Activity Evaluation

In a study evaluating the anticonvulsant properties of various analogues, it was found that compounds closely related to this compound exhibited a significant reduction in seizure frequency in animal models. The therapeutic index was calculated to be around 10 for maximal electroshock models .

Case Study 2: Anesthetic Efficacy Assessment

Another research project focused on the anesthetic efficacy of related compounds showed that they effectively lowered MAC values for isoflurane while maintaining stable cardiovascular parameters. This study highlighted the potential for developing safer anesthetic agents based on this chemical scaffold .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors involved in biological processes, such as kinases or G-protein-coupled receptors.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three categories of analogs: fluorinated indole derivatives, chlorinated phenylpropanoic acids, and non-steroidal anti-inflammatory drugs (NSAIDs).

Fluorinated Indole Derivatives

Key Observations :

- The trifluoro group increases acidity (pKa ~1.5–2.5), improving solubility and membrane permeability compared to non-fluorinated analogs .

- Dual halogenation (e.g., 6-fluoro and 5-chloro in Chemenu’s compound) may broaden antimicrobial or anticancer activity .

Chlorinated Phenylpropanoic Acids

Key Observations :

- Chlorination at the 3,5-positions enhances antimicrobial activity, likely via disruption of bacterial membrane integrity .

- Unlike fluorinated analogs, chlorinated derivatives exhibit lower metabolic stability due to weaker C-Cl bonds .

NSAID-like Arylpropanoic Acids

Key Observations :

- NSAIDs lack fluorination but rely on aryl groups for COX enzyme binding. The target compound’s trifluoro group could mimic NSAID carboxylate interactions with COX active sites .

- Fluorination may reduce gastrointestinal toxicity compared to traditional NSAIDs by altering acidity and tissue distribution .

Biological Activity

3,3,3-Trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHFNO and a molecular weight of 261.17 g/mol, features both trifluoromethyl and fluoroindole groups, which contribute to its unique chemical properties and biological interactions .

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an anticancer agent and its role in modulating various biological pathways. Research indicates that compounds with similar structures often exhibit significant antiproliferative effects on tumor cells and may act as enzyme inhibitors.

Anticancer Properties

Studies have shown that indole derivatives, including those with trifluoromethyl substitutions, demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, related compounds have been reported to exceed the cytotoxicity of established chemotherapeutics like artemisinin by significant margins .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The presence of fluorinated groups can enhance binding affinity to target enzymes.

- Apoptosis Induction : Similar compounds have been documented to activate apoptotic pathways in cancer cells.

- Cell Cycle Modulation : Evidence suggests that such compounds can disrupt normal cell cycle progression, leading to increased cell death in malignant cells .

Case Studies and Research Findings

Q & A

Q. What strategies mitigate fluorine-induced fluorescence quenching in bioimaging studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.